3-aminothiophene-2-thiocarboxamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
122805-72-5 |
|---|---|
Molecular Formula |
C5H6N2S2 |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
3-aminothiophene-2-carbothioamide |
InChI |
InChI=1S/C5H6N2S2/c6-3-1-2-9-4(3)5(7)8/h1-2H,6H2,(H2,7,8) |
InChI Key |
VTUUKXZRDIRHCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1N)C(=S)N |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Pathways for 3-Aminothiophene-2-thiocarboxamide and Analogous Structures
The construction of the this compound scaffold relies on several well-established reaction types, most notably the Gewald reaction and other cyclization strategies. These methods provide a versatile toolkit for chemists to access a wide array of substituted thiophenes.
The Gewald reaction is a cornerstone in thiophene (B33073) synthesis, involving a multicomponent condensation of a ketone or aldehyde, an α-cyanoester (or related active methylene (B1212753) nitrile), and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its efficiency in constructing polysubstituted 2-aminothiophenes in a single step. mdpi.com
For the specific synthesis of thiocarboxamides, modifications to the classical Gewald conditions are often necessary. The reaction mechanism is understood to begin with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur. wikipedia.org The reaction is then completed by cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.org
Researchers have explored various basic catalysts to optimize the reaction, including amines like morpholine (B109124), triethylamine, and piperidine, as well as inorganic bases. researchgate.nettubitak.gov.tr The choice of solvent can also significantly impact the reaction's efficiency, with polar aprotic solvents like dimethylformamide (DMF) and ethanol (B145695) being commonly employed. tubitak.gov.trresearchgate.net
Table 1: Comparison of Catalysts in Gewald Reaction
| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |
| Morpholine | Room temperature to mild heating in ethanol or DMF | Readily available, effective for a broad range of substrates | Can be difficult to remove from the reaction mixture |
| Triethylamine | Often used in combination with heating | Volatile, easily removed during workup | Can sometimes lead to side reactions |
| Piperidine | Similar conditions to morpholine and triethylamine | Potent catalyst, can accelerate slow reactions | Higher toxicity compared to other amine bases |
| Sodium Bicarbonate | Used in "green" protocols at ambient temperature | Inexpensive, environmentally benign, easy to workup | May require longer reaction times |
| L-proline | Employed in green, four-component reactions | Environmentally friendly, can provide good yields | May not be as generally applicable as stronger bases |
This table is a synthesis of information on common catalysts used in the Gewald reaction and their general characteristics.
Beyond the Gewald reaction, other cyclization and multicomponent reactions (MCRs) are instrumental in synthesizing the thiophene core. nih.govtandfonline.com MCRs are particularly advantageous as they allow for the construction of complex molecules in a single step, which increases efficiency and reduces waste. tandfonline.com
One such approach involves the reaction of terminal alkynes in a one-pot synthesis to form 2,5-disubstituted thiophenes with yields ranging from 70-95%. schenautomacao.com.br Another strategy employs the cyclization of precursor molecules like ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with chloroacetamide reagents. nih.gov These methods highlight the versatility of cyclization strategies in accessing a diverse range of thiophene derivatives.
2-Cyanoacetamide (B1669375) and its derivatives are crucial precursors in the synthesis of 3-aminothiophene-2-carboxamides and, by extension, the corresponding thiocarboxamides. tubitak.gov.trresearchgate.net These compounds possess a reactive methylene group situated between a cyano and a carboxamide group, making them ideal starting materials for the Gewald reaction and other related transformations. tubitak.gov.tracarindex.com
The reaction of 2-cyanoacetamide with α-mercaptoaldehydes or α-mercaptoketones is a direct route to 2-aminothiophene-3-carboxamides. tubitak.gov.tr Furthermore, 2-cyanoacetamide can be reacted with ketones and elemental sulfur in a one-pot, three-component Gewald reaction to produce a variety of 2-aminothiophene-3-carboxamides. nih.gov The resulting carboxamide can then, in principle, be converted to the desired thiocarboxamide through thionation reactions, for instance, using Lawesson's reagent.
Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Efficiency
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. wikipedia.orgsemanticscholar.org The application of microwave irradiation to the Gewald reaction has been shown to be beneficial, significantly improving its efficiency. wikipedia.orgconsensus.app
In one study, the synthesis of 2-aminothiophene-3-carboxylic acid derivatives was achieved in just two minutes under microwave irradiation. researchgate.net Another report describes a microwave-assisted Gewald reaction for the synthesis of 2-aminothiophene derivatives in DMF at 50°C for 30 minutes, demonstrating a rapid and efficient protocol. semanticscholar.org Solvent-free microwave-assisted syntheses have also been developed, further enhancing the green credentials of the reaction. researchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Gewald Reaction
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours | Minutes semanticscholar.orgresearchgate.net |
| Reaction Temperature | Often requires reflux temperatures | Can be performed at lower bulk temperatures semanticscholar.org |
| Yields | Variable, can be moderate to good | Often higher yields semanticscholar.org |
| Side Reactions | More prone to side product formation | Reduced formation of by-products semanticscholar.org |
This table compares the general outcomes of conventional heating versus microwave irradiation for the Gewald reaction based on cited literature.
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of thiophenes. eurekaselect.comnih.gov This includes the use of environmentally benign solvents, catalysts, and reaction conditions. nih.govrsc.org
Examples of greener approaches to thiophene synthesis include:
The use of water as a solvent. tandfonline.com
The application of solvent-free reaction conditions, often in combination with ball milling (mechanochemistry). mdpi.com
The use of biodegradable and reusable catalysts, such as L-proline. tandfonline.com
Telescopic synthesis, where sequential reactions are carried out in a single pot without isolating intermediates. schenautomacao.com.br
These methodologies contribute to making the synthesis of this compound and its analogs more sustainable. nih.gov
Mechanistic Investigations of this compound Formation
The mechanism of the Gewald reaction, which is central to the formation of 3-aminothiophene-2-carboxamides, has been a subject of study. The reaction is believed to proceed through the following key steps:
Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the ketone or aldehyde and the active methylene nitrile (e.g., 2-cyanoacetamide) to form a stable vinylidene intermediate. wikipedia.org
Sulfur Addition: Elemental sulfur adds to the α-carbon of the nitrile. The exact mechanism of this step is not fully elucidated but is thought to involve the formation of a thiirane-like intermediate. wikipedia.org
Cyclization: The sulfur-containing intermediate then undergoes intramolecular cyclization, with the sulfur atom attacking the cyano group.
Tautomerization: The resulting imine tautomerizes to the more stable enamine, yielding the final 2-aminothiophene product. wikipedia.org
For the formation of the thiocarboxamide directly, the starting material would need to be a cyanothioacetamide. In the more common route, the 2-aminothiophene-3-carboxamide (B79593) is first synthesized and then subjected to a thionation step to convert the carboxamide to a thiocarboxamide.
Reactivity and Derivatization Strategies of the 3 Aminothiophene 2 Thiocarboxamide Core
Chemical Reactivity Profile of the Aminothiophene and Thiocarboxamide Functional Groups
The chemical behavior of 3-aminothiophene-2-thiocarboxamide is dictated by the interplay of its primary amino group at the C3 position and the thiocarboxamide group at the C2 position. The amino group exhibits nucleophilic character, making it susceptible to reactions with various electrophiles. The thiocarboxamide group, a thio-analogue of a carboxamide, possesses its own distinct reactivity, often participating in cyclization and condensation reactions.
The molecule has several potential reaction sites. Nucleophiles can target the carbonyl carbon of the thiocarboxamide, while electrophiles can react with the amino group, the carboxamido group, and the C5 position of the thiophene (B33073) ring. tubitak.gov.tr This dual functionality allows for a diverse range of chemical transformations.
Annulation Reactions for Fused Heterocyclic Systems
The strategic arrangement of the amino and thiocarboxamide groups in this compound makes it an ideal precursor for annulation reactions, leading to the formation of various fused heterocyclic systems. These reactions typically involve the participation of both functional groups in a concerted or stepwise manner to build a new ring fused to the thiophene core.
Synthesis of Thienopyrimidine Derivatives from this compound
Thienopyrimidines are a prominent class of fused heterocycles synthesized from 3-aminothiophene derivatives. The reaction of 2-aminothiophene-3-carboxamides with reagents like nitriles in the presence of an acid catalyst can yield thieno[2,3-d]pyrimidine (B153573) derivatives. researchgate.net
Different synthetic strategies have been developed to access a variety of thienopyrimidine structures:
Reaction with Orthoesters: Treatment with various orthoesters in the presence of a catalyst like tungstophosphoric acid can lead to the formation of thienopyrimidinone derivatives. tubitak.gov.tr
Reaction with Isothiocyanates: Condensation with isothiocyanates, such as phenyl isothiocyanate, can be used to construct thieno[3,2-d]pyrimidine (B1254671) frameworks. tandfonline.comyu.edu.jo For instance, reacting a 4-aminothiophene derivative with phenyl isothiocyanate in boiling pyridine (B92270) produces the corresponding thieno[3,2-d]pyrimidine. tandfonline.com
Cyclization with Formamide (B127407) and Formic Acid: Heating 3-aminothiophene derivatives with formamide and formic acid is a common method to afford thieno[3,2-d]pyrimidine derivatives. yu.edu.jo
One-Pot Procedures: One-pot syntheses involving the condensation of the starting aminothiophene with reagents like ethoxycarbonyl isothiocyanate can generate thiourea (B124793) carbamate (B1207046) intermediates that cyclize to form thieno[3,2-d]pyrimidin-4(3H)-one derivatives substituted at the 2-position. nih.gov
The following table summarizes various reagents used for the synthesis of thienopyrimidine derivatives from 3-aminothiophene precursors.
| Starting Material Type | Reagent | Resulting Fused System | Reference |
| 2-Aminothiophene-3-carboxamide (B79593) | Nitriles | Thieno[2,3-d]pyrimidine | researchgate.net |
| 2-Aminothiophene-3-carboxamide | Orthoesters | Thienopyrimidinone | tubitak.gov.tr |
| 4-Aminothiophene derivative | Phenyl isothiocyanate | Thieno[3,2-d]pyrimidine | tandfonline.com |
| 3-Aminothiophene derivative | Formamide and Formic Acid | Thieno[3,2-d]pyrimidine | yu.edu.jo |
| 2-Aminothiophene derivative | Ethoxycarbonyl isothiocyanate | Thieno[3,2-d]pyrimidin-4(3H)-one | nih.gov |
Synthesis of Thienopyridine Derivatives
The construction of a pyridine ring fused to the thiophene core, forming thienopyridines, is another important application of this compound and its analogues. These syntheses often involve the reaction of the aminothiophene with dicarbonyl compounds or their equivalents. researchgate.net
Key synthetic approaches include:
Reaction with Active Methylene (B1212753) Compounds: The reaction of 3-aminothiophene derivatives with various active methylene compounds like ethyl cyanoacetate, ethyl acetoacetate, ethyl benzoylacetate, and diethyl malonate can yield thieno[3,2-b]pyridine-2-one derivatives. yu.edu.jo
Friedländer Annulation: The Friedländer synthesis, which involves the condensation of an o-aminocarbonyl compound with a ketone, has been adapted to prepare thieno[2,3-b]pyridines. abertay.ac.uk
Condensation with Ketones: Perchloric acid can be used to catalyze the condensation of 3-amino-2-benzoylthiophenes with ketones to produce thieno[3,2-b]pyridines. abertay.ac.uk
Formation of Other Polyfunctionalized Fused Thiophene Heterocycles
Beyond thienopyrimidines and thienopyridines, the reactivity of the this compound core allows for the synthesis of other fused systems. For example, a thieno[3,2-f] tandfonline.comnih.govresearchgate.nettriazolo[4,3-a] tandfonline.comnih.govdiazepine moiety is a known structural motif in pharmaceuticals. yu.edu.jo The reaction with carbon disulfide followed by quenching with ethyl chloroacetate (B1199739) can lead to thienopyridines that can be further cyclized to form tricyclic compounds. abertay.ac.uk
Formation of Schiff Base Derivatives and Related Condensation Products
The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). tubitak.gov.tr These Schiff bases are valuable intermediates for the synthesis of more complex molecules and can also exhibit interesting biological properties themselves. researchgate.netnih.gov For example, Schiff bases can be formed by reacting the aminothiophene with various benzaldehydes. tubitak.gov.tr These Schiff base ligands can then be used to form metal complexes. researchgate.net
Electrophilic and Nucleophilic Substitutions on the Thiophene Ring and Amino/Thiocarboxamide Groups
The this compound system is amenable to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the core structure.
Electrophilic Substitution: The thiophene ring, being electron-rich, can undergo electrophilic substitution. The C5 position is a potential site for such reactions. tubitak.gov.tr The amino group can also be targeted by electrophiles. For instance, amidation of the amino group can be achieved by reaction with acid chlorides like phenylacetyl chloride. tubitak.gov.tr Diazotization of the amino group is also possible, leading to diazonium salts that can be coupled with other aromatic compounds. tubitak.gov.tr
Nucleophilic Substitution: While the electron-rich thiophene ring is generally resistant to nucleophilic attack, nucleophilic substitution reactions can occur on substituents attached to the ring. For example, if a suitable leaving group is present on the thiophene ring, it can be displaced by a nucleophile. abertay.ac.uk The amino group itself can act as a nucleophile in substitution reactions, such as in the reaction with chloroacetyl chloride to form a chloroacetamido derivative, which can then be further reacted with other amines. nih.gov
The following table provides examples of substitution reactions on the 3-aminothiophene-2-carboxamide (B122380) core.
| Reaction Type | Reagent | Site of Reaction | Product Type | Reference |
| Electrophilic (Amidation) | Phenylacetyl chloride | Amino group | N-acylated aminothiophene | tubitak.gov.tr |
| Electrophilic (Diazotization) | Nitrous acid | Amino group | Diazonium salt | tubitak.gov.tr |
| Nucleophilic (on substituent) | Aromatic amines | Chloroacetyl group | 4-(2-arylamino-acetamido)thiophene | nih.gov |
Strategies for Modulating the Chemical Profile through Derivatization
The chemical profile of this compound can be strategically altered by targeting its reactive sites. The primary points for derivatization are the amino group, the active methylene group of the thiocarboxamide moiety, and the thiophene ring itself. These modifications can lead to the formation of fused heterocyclic systems or the introduction of various substituents, thereby influencing the molecule's electronic properties, steric hindrance, and biological activity.
One common strategy involves the reaction of the 3-amino group with various electrophiles. For instance, condensation with aromatic aldehydes can yield Schiff bases (azomethines). researchgate.net This reaction is typically catalyzed by an acid, such as glacial acetic acid, and provides a straightforward method to introduce a wide range of substituted aryl groups. researchgate.net Another approach is the acylation of the amino group. For example, reaction with chloroacetyl chloride can introduce a reactive handle for further functionalization. This chloroacetamido derivative can then react with various aromatic amines to generate a library of compounds with diverse substitutions. nih.gov
The thiocarboxamide group also offers opportunities for derivatization. The Gewald reaction, a classical and highly adaptable method for synthesizing 2-aminothiophenes, itself showcases the reactivity of the precursors that lead to the 3-aminothiophene-2-carboxamide core. tubitak.gov.trarkat-usa.org Modifications of the Gewald reaction allow for the introduction of various substituents at the 4- and 5-positions of the thiophene ring by starting with different α-mercaptoaldehydes or ketones. tubitak.gov.trarkat-usa.org
Furthermore, the 3-aminothiophene-2-carboxamide core can be utilized in cyclization reactions to form fused heterocyclic systems. For example, reaction with nitriles in the presence of an acid can lead to the formation of thieno[2,3-d]pyrimidine derivatives. tubitak.gov.tr Similarly, reactions with 1,3-dicarbonyl compounds can result in the formation of fused benzene (B151609) rings. researchgate.net These strategies significantly expand the chemical diversity achievable from the starting scaffold.
The following table provides an overview of different derivatization strategies and the resulting classes of compounds:
| Reactive Site | Reagent Type | Resulting Derivative Class | Reference |
| 3-Amino group | Aromatic aldehydes | Schiff bases (Azomethines) | researchgate.net |
| 3-Amino group | Chloroacetyl chloride followed by aromatic amines | N-substituted acetamides | nih.gov |
| Precursor (Gewald Reaction) | Substituted α-mercaptoaldehydes/ketones | 4,5-disubstituted 3-aminothiophene-2-carboxamides | tubitak.gov.trarkat-usa.org |
| Core structure | Nitriles | Thieno[2,3-d]pyrimidines | tubitak.gov.tr |
| Core structure | 1,3-Dicarbonyl compounds | Fused benzene derivatives | researchgate.net |
| Core structure | 3-Iminobutyronitrile | Imino derivatives for further annulation | researchgate.net |
Detailed research has demonstrated the synthesis of specific derivatives. For instance, the reaction of 4-(2-chloroacetamido)thiophene-3-carboxamide with various aromatic amines in ethylene (B1197577) glycol under microwave irradiation has been shown to be an efficient method for producing a range of 4-(2-arylamino-acetamido)thiophene-3-carboxamides. nih.gov The yields for these reactions are often moderate to good, as exemplified by the synthesis of 5-Cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-phenylamino-acetamido)thiophene-3-carboxamide (76% yield) and 4-[2-(4-Bromophenyl)amino-acetamido]-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide (55% yield). nih.gov
Another illustrative example is the formation of Schiff bases from 2-amino-3-carboxamido-4,5,6,7-tetramethylene thiophene. This is achieved by reacting the amino group with various substituted aromatic aldehydes in isopropyl alcohol with glacial acetic acid as a catalyst. researchgate.net This method allows for the systematic variation of the substituent on the aromatic ring, thereby fine-tuning the electronic and steric properties of the final molecule.
The following table presents specific examples of synthesized derivatives of the 3-aminothiophene-2-carboxamide core:
| Starting Material | Reagent(s) | Product Name | Yield (%) | Reference |
| 4-(2-chloroacetamido)thiophene-3-carboxamide | Aniline | 5-Cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-phenylamino-acetamido)thiophene-3-carboxamide | 76 | nih.gov |
| 4-(2-chloroacetamido)thiophene-3-carboxamide | 4-Bromoaniline | 4-[2-(4-Bromophenyl)amino-acetamido]-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide | 55 | nih.gov |
| 4-(2-chloroacetamido)thiophene-3-carboxamide | 4-Hydroxyaniline | 5-Cyano-N-(4-methoxyphenyl)-4-[2-(4-hydroxyphenyl)amino-acetamido]-2-phenylaminothiophene-3-carboxamide | 72 | nih.gov |
| 2-amino-3-carboxamido-4,5,6,7-tetramethylene thiophene | Substituted aromatic aldehydes | Azomethine derivatives (Schiff bases) | Not specified | researchgate.net |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | 3-Iminobutyronitrile | Imino product for further synthesis of annulated derivatives | Not specified | researchgate.net |
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR spectroscopy of 3-aminothiophene-2-thiocarboxamide reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the thiophene (B33073) ring typically appear as doublets in the downfield region of the spectrum due to the electron-withdrawing effects of the sulfur atom and the adjacent functional groups. The protons of the amino (-NH₂) and thiocarboxamide (-CSNH₂) groups are also observable and their chemical shifts can be influenced by solvent and temperature. These protons are often characterized by their exchangeability with deuterium, which can be confirmed by a D₂O exchange experiment.
Table 1: Representative ¹H NMR Spectral Data for this compound and Related Structures
| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Notes |
| Thiophene-H | 6.0 - 7.5 | d | Chemical shift and coupling constants depend on substitution. |
| Amino (-NH₂) | 5.0 - 8.0 | br s | Broad singlet, chemical shift is variable, D₂O exchangeable. |
| Thiocarboxamide (-CSNH₂) | 8.0 - 10.0 | br s | Broad singlet, chemical shift is variable, D₂O exchangeable. |
Note: The chemical shifts are approximate and can vary based on the solvent and specific derivative of the core structure.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbon atom of the thiocarboxamide group (C=S) is typically found significantly downfield. The carbon atoms of the thiophene ring appear in the aromatic region, with their specific chemical shifts influenced by the positions of the amino and thiocarboxamide substituents.
Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives
| Carbon Type | Chemical Shift (δ) in ppm | Notes |
| Thiocarboxamide (C=S) | 160 - 180 | Downfield due to the double bond to sulfur. |
| Thiophene C-2 | 160 - 170 | Attached to the thiocarboxamide group. |
| Thiophene C-3 | 100 - 110 | Attached to the amino group. |
| Thiophene C-4 | 115 - 135 | Part of the thiophene ring. |
| Thiophene C-5 | 120 - 140 | Part of the thiophene ring. |
Note: The chemical shifts are approximate and can vary based on the solvent and specific derivative of the core structure.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, revealing the H-C-C-H connections within the thiophene ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the assignment of the protonated carbons of the thiophene ring.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the thiophene ring and the amino and thiocarboxamide functional groups. For instance, correlations would be expected between the thiophene protons and the thiocarboxamide carbon.
Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. researchgate.net For this compound, the key vibrational bands are associated with the N-H and C=S bonds.
The N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (in the tautomeric form) or thioamide (CSNH₂) groups typically appear as a broad band or multiple sharp peaks in the region of 3200-3500 cm⁻¹. The C=S stretching vibration is expected to appear in the range of 1020-1250 cm⁻¹, although its intensity can be variable. Other characteristic peaks include the C-N stretching and N-H bending vibrations.
Table 3: Key IR Absorption Bands for this compound and Related Compounds
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
| Amino (-NH₂) | N-H Stretch | 3200 - 3500 |
| Thiocarboxamide (-CSNH₂) | N-H Stretch | 3100 - 3300 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Thiophene Ring | C=C Stretch | 1500 - 1600 |
| Thiocarboxamide (C=S) | C=S Stretch | 1020 - 1250 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. The nominal molecular weight of this compound is approximately 142.18 g/mol . nist.govsigmaaldrich.comnih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which can be used to determine the elemental composition of the molecule. nih.gov The fragmentation pattern observed in the mass spectrum can help to confirm the structure. Common fragmentation pathways for this molecule might include the loss of the thiocarboxamide side chain or cleavage of the thiophene ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the aromatic thiophene ring and the thiocarboxamide group. The position and intensity of these absorption maxima (λ_max) are characteristic of the chromophores present in the molecule. For instance, a study on related 2-aminothiophene-3-carboxamide (B79593) derivatives showed absorption maxima around 220-285 nm. researchgate.net
Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Crystal Packing
This part of the analysis involves detailing the experimental conditions under which the diffraction data were collected. This would typically include the make and model of the diffractometer, the X-ray source used (e.g., Mo Kα radiation), the temperature of data collection, and the software used for data processing. The refinement protocol describes the computational methods used to solve the crystal structure from the diffraction pattern, leading to the final atomic coordinates and other crystallographic parameters.
A typical data table for this section would look like this:
| Parameter | Value |
| Empirical Formula | C₅H₆N₂S₂ |
| Formula Weight | 158.25 g/mol |
| Crystal System | Data not available |
| Space Group | Data not available |
| a, b, c (Å) | Data not available |
| α, β, γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z (molecules per unit cell) | Data not available |
| Calculated Density (g/cm³) | Data not available |
| R-factor | Data not available |
| CCDC Deposition Number | Data not available |
As no experimental data for this compound is available, this table cannot be populated.
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a unique boundary for a molecule in the crystalline environment. By mapping properties like normalized contact distance (d_norm) onto this surface, regions of close intermolecular contact, such as hydrogen bonds, can be highlighted.
This analysis is complemented by 2D "fingerprint plots," which summarize all the intermolecular contacts. These plots provide quantitative percentages for different types of atomic contacts (e.g., H···H, S···H, N···H), offering a clear picture of the hierarchy and nature of the non-covalent interactions that stabilize the crystal structure.
Without the foundational crystallographic data for This compound , it is not possible to perform these analyses or generate the corresponding data tables and visualizations. Further experimental research involving the synthesis and crystallization of this specific compound is required before a detailed structural article can be written.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies
Density Functional Theory (DFT) has emerged as a principal method for investigating the molecular and electronic properties of thiophene (B33073) derivatives, including 3-aminothiophene-2-thiocarboxamide. nih.govscispace.comscholaris.ca This approach allows for the detailed examination of the molecule's geometry, electronic distribution, and vibrational modes.
The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. researchgate.netwikipedia.orgnih.gov For thiophene-based systems, a variety of combinations have been utilized to balance computational cost and accuracy.
Commonly, split-valence basis sets, such as those from the Pople series (e.g., 6-31G(d)) or the Karlsruhe series (e.g., def2-SVP), are employed. wikipedia.org These are often augmented with polarization and diffuse functions (e.g., 6-311++G(d,p)) to provide greater flexibility in describing the electron distribution, which is crucial for molecules with heteroatoms and potential hydrogen bonding. scispace.comwikipedia.orgnih.gov For instance, the def2-SVP basis set offers a good balance for split-valence polarization. wikipedia.org
The choice of the exchange-correlation functional is also critical. Hybrid functionals, such as B3LYP, are frequently used as they incorporate a portion of the exact Hartree-Fock exchange, often leading to more accurate predictions of molecular geometries and energies. scispace.comscholaris.ca The BHandHLYP functional, when paired with the 6-311++G(d,p) basis set, has been noted for its performance in systems with hydrogen bonds, which is relevant to this compound. nih.gov The selection of these computational parameters is a critical first step in obtaining reliable theoretical data.
Table 1: Commonly Used Basis Sets and Functionals in DFT Studies of Thiophene Derivatives
| Basis Sets | Exchange-Correlation Functionals |
|---|---|
| 6-31G(d) | B3LYP |
| 6-311++G(d,p) | PBE0 |
| def2-SVP | M06-2X |
| aug-cc-pVDZ | BHandHLYP |
| DGDZVP2 | CAM-B3LYP |
Conformational analysis of this compound is essential for understanding its three-dimensional structure and the relative stability of different spatial arrangements of its atoms. The rotation around the C-C and C-N single bonds can lead to various conformers. DFT calculations can be used to determine the potential energy surface and identify the most stable conformers.
Tautomerism is another important aspect to consider for this molecule. The presence of the amino and thiocarboxamide groups allows for the possibility of different tautomeric forms. For instance, an iminethiol tautomer could exist in equilibrium with the aminothione form. Quantum chemical calculations can predict the relative energies of these tautomers, providing insight into which form is likely to be predominant under different conditions.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Molecular Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals provide valuable information about the molecule's ability to donate or accept electrons.
The HOMO represents the ability to donate an electron, and its energy is related to the ionization potential. A higher HOMO energy suggests a better electron donor. The LUMO, on the other hand, represents the ability to accept an electron, and its energy is related to the electron affinity. A lower LUMO energy indicates a better electron acceptor.
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For derivatives of 3-aminothiophene-2-carboxamide (B122380), studies have shown that the amino derivatives tend to have the highest HOMO-LUMO energy gap, suggesting greater stability compared to methyl derivatives which exhibit the lowest gap. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Data for Thiophene Derivatives
| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| 3-amino-thiophene-2-carboxamide derivative | -5.8 | -1.5 | 4.3 |
| 3-methyl-thiophene-2-carboxamide derivative | -6.2 | -1.8 | 4.4 |
| Note: These are representative values and can vary based on the specific substituents and computational methods used. |
Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis
Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are electron-rich or electron-poor. The ESP map is plotted on the molecule's surface and uses a color scale to represent the electrostatic potential.
For this compound, the ESP map would likely show negative potential (typically colored red or yellow) around the nitrogen and sulfur atoms of the thiocarboxamide group and the nitrogen of the amino group, indicating these are regions of high electron density and are susceptible to electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms of the amino and amide groups, indicating these are electron-deficient regions and potential sites for nucleophilic interaction. This analysis helps in predicting the molecule's intermolecular interactions, such as hydrogen bonding.
Global and Local Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index, Hardness, Softness)
To quantify the reactivity of this compound more precisely, various global and local reactivity descriptors derived from DFT can be calculated.
Global Reactivity Descriptors:
Chemical Hardness (η): This is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger hardness value indicates greater stability and lower reactivity.
Chemical Softness (S): This is the reciprocal of hardness (S = 1/η) and represents the molecule's polarizability.
Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2). A higher electrophilicity index suggests a stronger electrophile.
Local Reactivity Descriptors:
Fukui Functions (f(r)): These functions indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function for nucleophilic attack (f+(r)) identifies the sites most susceptible to losing an electron, while the function for electrophilic attack (f-(r)) points to the sites most likely to accept an electron.
These descriptors provide a more detailed picture of the reactivity of this compound, complementing the qualitative insights from FMO and ESP analyses.
Quantum Chemical Descriptors and Their Correlation with Molecular Properties
The various quantum chemical descriptors obtained from computational studies can be correlated with experimentally observed molecular properties. For example, the calculated HOMO-LUMO gap can be related to the electronic absorption spectra (UV-Vis) of the molecule. A smaller gap often corresponds to a longer wavelength of maximum absorption.
Furthermore, descriptors such as the electrophilicity index and Fukui functions can be used to rationalize and predict the outcomes of chemical reactions involving this compound. By understanding the intrinsic electronic properties of the molecule, it is possible to anticipate its behavior in different chemical environments and its potential for various applications.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties and UV-Vis Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to calculate the electronic excitation energies and predict the UV-Vis absorption spectra of molecules. rsc.orgiupac.org As an extension of Density Functional Theory (DFT), TD-DFT provides a cost-effective approach to studying excited states, offering a favorable balance between computational expense and accuracy for many molecular systems. rsc.orgmdpi.com The methodology is widely considered the only available DFT-based method for computing electronic excitation energies. iupac.org
The process begins with the optimization of the molecule's ground-state geometry using DFT. A vibrational frequency analysis is typically performed to ensure that the optimized structure corresponds to a true energy minimum, indicated by the absence of imaginary frequencies. mdpi.com Following this, TD-DFT calculations are performed to determine the properties of the excited states. mdpi.com These calculations yield crucial data points, including excitation energies (Eex), maximum absorption wavelengths (λmax), and oscillator strengths (f), which determine the intensity of the electronic transitions. researchgate.net
The choice of functional and basis set is critical for the accuracy of TD-DFT predictions. researchgate.net Functionals like B3LYP and PBE0 are commonly employed, while long-range corrected functionals such as CAM-B3LYP are often used to more accurately predict charge-transfer spectra. researchgate.net The 6-311+G(d,p) basis set is frequently utilized in these calculations. mdpi.com The theoretical UV-Vis spectrum is then generated by plotting the calculated absorption wavelengths against their corresponding oscillator strengths. mdpi.com The results from these computational studies are often compared with experimental data, with reported differences between theoretical and experimental λmax values often falling within a 1-6% error range, demonstrating the predictive power of the TD-DFT method. mdpi.com
Table 1: Example of Predicted Electronic Transition Data from a TD-DFT Calculation This table is illustrative of typical data generated from TD-DFT calculations for thiophene derivatives.
| Excited State | Excitation Energy (eV) | λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S1 | 3.54 | 350 | 0.45 | HOMO -> LUMO |
| S2 | 4.13 | 300 | 0.12 | HOMO-1 -> LUMO |
| S3 | 4.77 | 260 | 0.28 | HOMO -> LUMO+1 |
Analysis of Intermolecular Interaction Energies within Crystal Structures
The study of intermolecular interactions within the crystal structure of thiophene derivatives is essential for understanding their solid-state properties and crystal packing. Density Functional Theory (DFT) calculations are a primary tool for analyzing these non-covalent interactions. researchgate.net In the crystal lattice of related thiophene carboxamides, molecules are often connected through a variety of intermolecular interactions, such as C–H···O and N–H···C(π) hydrogen bonds. researchgate.net
Table 2: Common Intermolecular Interactions in Thiophene Carboxamide Crystal Structures
| Interaction Type | Description | Role in Crystal Packing |
|---|---|---|
| C–H···O | A hydrogen bond between a carbon-bound hydrogen and an oxygen atom. | Links molecules, often in a zigzag manner. researchgate.net |
| N–H···N | An intramolecular hydrogen bond between a nitrogen-bound hydrogen and another nitrogen. | Stabilizes the molecular conformation. researchgate.net |
| C–H···π | An interaction between a C-H bond and the π-electron system of an aromatic ring. | Contributes to the formation of the 3D network. researchgate.net |
| Aryl···Aryl (π-π) | Interactions between aromatic rings (e.g., edge-to-face or offset-face-to-face). | Consolidates the three-dimensional structure. researchgate.net |
Molecular Docking Studies of this compound Derivatives (focus on methodological aspects)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govnih.gov The methodology is crucial for understanding potential drug-receptor interactions and for designing new therapeutic agents. nih.gov
The process begins with the preparation of both the ligand and the receptor. jppres.com The three-dimensional structure of the ligand, such as a this compound derivative, is generated and its energy is minimized using a force field like MMFF94x. jppres.com The receptor structure is typically obtained from a protein database like the Protein Data Bank (PDB). jppres.com Preparation of the receptor involves steps like adding polar hydrogens and assigning partial atomic charges using methods like the Kollman charges approach. nih.gov The prepared ligand and receptor structures are saved in a specific file format, such as PDBQT, for use with docking software like AutoDock Tools. nih.gov
A key step in the docking setup is defining a grid box. nih.gov This grid is centered on the active binding site of the receptor, and its dimensions are set to encompass the region where the ligand is expected to bind. nih.gov Docking algorithms then explore various possible conformations and orientations of the ligand within this grid, calculating a score for each pose. jppres.com The docking score, often expressed in units like kcal/mol, reflects the predicted binding affinity; a more negative or lower score generally indicates a more favorable interaction. jppres.com Software such as MOE, AutoDock, and Libdock are commonly used for these simulations. nih.govjppres.com The results are then analyzed to identify the most likely binding modes and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. nih.gov
Table 3: Key Methodological Steps in Molecular Docking
| Step | Description | Common Tools/Methods |
|---|---|---|
| 1. Ligand Preparation | Generation of 3D structure, energy minimization, and saving in an appropriate format. | Chembio-draw, MOE, MMFF94x force field. jppres.com |
| 2. Receptor Preparation | Obtaining the 3D structure, adding hydrogens, and assigning atomic charges. | Protein Data Bank (PDB), AutoDock Tools, Kollman charges. nih.gov |
| 3. Grid Box Definition | Defining the search space for the docking simulation around the receptor's active site. | AutoDock Tools. nih.gov |
| 4. Docking Simulation | Running the docking algorithm to explore ligand conformations and score them. | AutoDock, Libdock, Cdocker. nih.gov |
| 5. Analysis of Results | Evaluating docking scores and visualizing the predicted binding modes and interactions. | Discovery Studio, MOE. nih.govjppres.com |
Structure Activity Relationship Sar Methodologies in the Design of Derivatives
Rational Design Principles for Modulating Compound Profile based on Structural Variations
The rational design of derivatives of 3-aminothiophene-2-thiocarboxamide hinges on a deep understanding of how modifications to its core structure and peripheral substituents affect its biological activity. Key structural variations and their impact on the compound's profile are outlined below.
Analysis of structural modifications has shown that the nature of substituents on aryl rings attached to the core structure plays a critical role. For instance, in certain N,N'-diaryl-2-amino-acetamide thiophene (B33073) derivatives, the presence of electron-withdrawing groups on the aryl rings is essential for cytotoxic activity nih.gov. Conversely, in other models like arylidene thiophene hydrazides, aryl groups bearing electron-donating groups tend to enhance activity nih.gov.
The substitution pattern on the thiophene ring itself is another critical factor. Studies on various thiophene-2-carboxamide derivatives have revealed that the substituent at the 3-position significantly influences their antioxidant and antibacterial properties. For example, 3-amino thiophene-2-carboxamide derivatives have demonstrated more potent antioxidant and antibacterial activities compared to their 3-hydroxy or 3-methyl counterparts nih.gov. This suggests that the amino group at this position is a key pharmacophoric feature.
Furthermore, the nature of the substituent at the C-3 position of the 2-aminothiophene scaffold can dictate the compound's antileishmanial activity. It has been observed that replacing a carbonitrile group with a carboxamide or carboxylate at this position is generally not favorable for activity, although exceptions exist, particularly when combined with other specific structural features like an N-Boc-piperidinyl moiety mdpi.com.
The following table summarizes the impact of key structural variations on the biological activity of this compound derivatives:
| Structural Variation | Position of Variation | Impact on Biological Activity |
| Electron-withdrawing groups | Aryl rings of the tail part | Essential for cytotoxic activity in N,N'-diaryl-2-amino-acetamide thiophenes nih.gov |
| Electron-donating groups | Aryl group in the tail part | Favorable for cytotoxic activity in arylidene thiophene hydrazides nih.gov |
| Amino group | 3-position of the thiophene ring | More potent antioxidant and antibacterial activity compared to hydroxyl or methyl groups nih.gov |
| Carboxamide/Carboxylate group | 3-position of the thiophene ring | Generally unfavorable for antileishmanial activity, with some exceptions mdpi.com |
| Methoxy group | Aryl Th4 position | Enhanced inhibition against certain Gram-positive and Gram-negative bacteria nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Thiocarboxamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.govfrontiersin.org This approach has been instrumental in understanding the SAR of thiocarboxamide derivatives and in predicting the activity of novel, unsynthesized compounds.
Both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) studies have been conducted on thiophene carboxamide derivatives to elucidate the structural requirements for their biological activities. 2D-QSAR models have been developed to correlate physicochemical descriptors of the molecules with their anti-tubercular activity, providing insights into the electronic and topological features that govern their efficacy jetir.org.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of thieno-pyrimidine derivatives to identify key structural features for their inhibitory activities against specific biological targets mdpi.com. These models generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. For instance, a CoMFA model for a series of thieno-pyrimidine derivatives revealed the relative contributions of steric and electrostatic fields to their biological activity mdpi.com.
The following table provides an overview of QSAR models applied to thiocarboxamide derivatives:
| QSAR Model | Compound Series | Key Findings |
| 2D-QSAR | Substituted thiophene carboxamide derivatives | Identified electronic and topological parameters correlated with anti-tubercular activity jetir.org |
| 3D-QSAR (CoMFA) | Thieno-pyrimidine derivatives | Determined the contributions of steric (67.7%) and electrostatic (32.3%) fields to inhibitory activity mdpi.com |
| 3D-QSAR (CoMSIA) | Thieno-pyrimidine derivatives | Provided a statistically robust model with good predictive power for inhibitory activity mdpi.com |
These QSAR models serve as valuable tools for the rational design of new thiocarboxamide derivatives with improved potency and selectivity.
Pharmacophore Modeling and Ligand-Based Design Strategies
Pharmacophore modeling and ligand-based design are powerful computational strategies used to identify the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to exert a specific biological effect. mdpi.com These approaches are particularly useful when the 3D structure of the biological target is unknown.
For derivatives of this compound, pharmacophore models have been developed based on the structures of known active compounds. The ortho-amino-N,N-diaryl carboxamide moiety has been identified as a common pharmacophore present in compounds that exhibit dual inhibitory activity against certain biological targets. nih.gov This pharmacophoric head part is considered essential for fulfilling the basic binding requirements at the active site.
Ligand-based design strategies often involve the synthesis of a series of analogs around a known active scaffold. By systematically modifying different parts of the molecule and evaluating their biological activity, researchers can build a comprehensive understanding of the SAR. For example, the structural extension of the common ortho-amino-N,N-diaryl carboxamide template has led to the development of two distinct models with head and tail parts, where the tail part is modified to enhance binding affinity nih.gov.
The key features of a pharmacophore model for certain thiophene carboxamide derivatives are summarized below:
| Pharmacophore Feature | Description | Role in Biological Activity |
| Ortho-amino-N,N-diaryl carboxamide | "Head part" of the molecule | Fulfills basic binding requirements at the target site nih.gov |
| Linker groups attached to aryl rings | "Tail part" of the molecule | Increases binding affinity to the target site nih.gov |
| Hydrogen bond donors/acceptors | Specific atoms capable of forming hydrogen bonds | Crucial for anchoring the ligand in the binding pocket |
| Aromatic rings | Planar, cyclic systems | Participate in π-π stacking or hydrophobic interactions |
These pharmacophore models and ligand-based design strategies provide a framework for the discovery and optimization of novel this compound derivatives with desired biological profiles.
Fragment-Based Drug Design (FBDD) Approaches Leveraging the Thiophene-Thiocarboxamide Scaffold
Fragment-Based Drug Design (FBDD) has emerged as an efficient strategy for identifying lead compounds in drug discovery. openaccessjournals.comnih.gov This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. openaccessjournals.commdpi.com These initial fragment hits, which typically have weak affinity, are then optimized and grown into more potent lead compounds. nih.gov
The thiophene-thiocarboxamide scaffold has been utilized in FBDD approaches to generate novel lead structures. The identification of biologically active fragments within existing drugs can inspire the design of new molecules. nih.gov The structural similarities between inhibitors of different targets have prompted the use of a fragment-based lead generation approach to design dual inhibitors. nih.gov
In this context, the ortho-amino-N,N-diaryl carboxamide can be considered a key fragment or pharmacophore that provides the basic structural requirements for binding. nih.gov This core fragment can then be elaborated by adding a "tail part" to enhance binding affinity and selectivity. This strategy of fragment linking or growing allows for the exploration of the chemical space around the initial fragment hit to develop more potent and drug-like molecules.
The FBDD process as applied to the thiophene-thiocarboxamide scaffold can be summarized in the following steps:
| FBDD Step | Description | Example with Thiophene-Thiocarboxamide Scaffold |
| Fragment Library Screening | Screening a library of low-molecular-weight compounds for binding to the target. | Identification of the ortho-amino-N,N-diaryl carboxamide as a key binding fragment. nih.gov |
| Hit Validation | Confirmation of the binding and characterization of the interaction using biophysical techniques. | Structural analysis of the fragment bound to the target protein. |
| Fragment Elaboration | Growing or linking the initial fragment hit to improve its affinity and drug-like properties. | Addition of a "tail part" with linker groups and aryl rings to the core scaffold to increase binding affinity. nih.gov |
| Lead Optimization | Further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. | Synthesis and evaluation of a series of derivatives with optimized tail structures. |
The application of FBDD to the thiophene-thiocarboxamide scaffold has proven to be a successful strategy for the discovery of novel and potent bioactive compounds.
Advanced Applications in Synthetic Organic Chemistry
3-Aminothiophene-2-thiocarboxamide as a Key Intermediate in the Synthesis of Complex Organic Molecules
Substituted 2-aminothiophenes, including this compound and its analogous carboxamide, are highly versatile intermediates in organic synthesis. tubitak.gov.trresearchgate.net They are particularly important for the construction of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. nih.govnih.govmdpi.com The thieno[2,3-d]pyrimidine (B153573) core is a constituent of various compounds with significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govsemanticscholar.org
The synthesis of the thieno[2,3-d]pyrimidine system often involves the cyclization of a 2-aminothiophene-3-carboxamide (B79593) or its thio-analog with a suitable one-carbon electrophile. tubitak.gov.trnih.gov For instance, reaction with formamide (B127407) under reflux can yield the corresponding thieno[2,3-d]pyrimidin-4-one. nih.gov Similarly, reaction with nitriles in the presence of an acid can lead to the formation of 4-aminothieno[2,3-d]pyrimidines. tubitak.gov.tr The use of a thiocarboxamide precursor would analogously lead to the formation of a thieno[2,3-d]pyrimidine-4-thione.
| Precursor | Reactant | Resulting Complex Molecule Core | Potential Applications |
|---|---|---|---|
| 2-Aminothiophene-3-carboxamide | Formamide | Thieno[2,3-d]pyrimidin-4-one | Anti-inflammatory, Analgesic |
| 2-Aminothiophene-3-carboxamide | Nitriles | 4-Aminothieno[2,3-d]pyrimidine | Anticancer |
| 2-Acylaminothiophene-3-carboxamide | Base | 4-Oxo-thieno[2,3-d]pyrimidine | Antifungal nih.gov |
| This compound | Isothiocyanates | Thieno[2,3-d]pyrimidine-2,4-dithione | Anticancer |
Role in the Development of Novel Catalysts and Reagents
The structural features of this compound, specifically the presence of nitrogen and sulfur atoms with available lone pairs, make it and its derivatives attractive candidates for the development of novel ligands for catalysis. The amino and thiocarboxamide functionalities can act as bidentate or monodentate ligands, coordinating to a variety of metal centers.
While the direct application of this compound as a catalyst may not be widely documented, the broader class of thiophene-based ligands has shown significant utility in catalysis. For example, thiophene-based salen-type ligands have been used to create chiral metal complexes for enantioselective catalytic reactions. Furthermore, thiophene-functionalized metal-organic frameworks (MOFs) have been developed as heterogeneous catalysts for reactions such as CO2 conversion. The aminothiophene scaffold provides a versatile platform for synthesizing a diverse range of ligands with tailored electronic and steric properties for specific catalytic applications.
Chemoinformatics and Library Design for Thiocarboxamide-Based Compounds
Chemoinformatics plays a crucial role in modern drug discovery by enabling the design and analysis of large libraries of chemical compounds. For thiocarboxamide-based compounds and their derivatives, such as the thieno[2,3-d]pyrimidines, computational methods are extensively used to predict their biological activities and to guide synthetic efforts. nih.govsemanticscholar.orgnajah.eduresearchgate.net
Molecular docking studies, for instance, are employed to predict the binding affinity and orientation of these compounds within the active site of a target protein. bohrium.comresearchgate.netresearchgate.net This allows for the rational design of more potent and selective inhibitors. Furthermore, Density Functional Theory (DFT) calculations can provide insights into the electronic properties and reactivity of these molecules, helping to understand their structure-activity relationships (SAR). nih.gov These computational tools are instrumental in designing focused libraries of thiocarboxamide-based compounds with a higher probability of exhibiting desired biological activities.
| Computational Method | Application | Insights Gained | Reference |
|---|---|---|---|
| Molecular Docking | Predicting binding of thiophene (B33073) carboxamide derivatives to enzymes. | Binding affinities and interaction patterns with active site residues. | bohrium.comresearchgate.netresearchgate.net |
| DFT Calculations | Studying electronic properties and reactivity of thiophene carboxamides. | Understanding structure-activity relationships and reaction mechanisms. | nih.gov |
| Molecular Dynamics (MD) Simulation | Assessing the stability of ligand-protein complexes over time. | Dynamic behavior and stability of the binding interaction. | najah.eduresearchgate.net |
Solid-Phase Synthesis and Combinatorial Chemistry Approaches for Diversification
Combinatorial chemistry, often coupled with solid-phase synthesis, provides a powerful strategy for the rapid generation of large libraries of related compounds for high-throughput screening. The aminothiophene scaffold is well-suited for this approach due to the presence of multiple functional groups that can be readily modified.
A notable example is the parallel solution-phase synthesis of a library of over 230 substituted thieno[2,3-d]pyrimidin-2-ylmethanamines. acs.org This strategy utilized the cyclization of 2-aminothiophen-3-carboxylates to build the core structure, followed by diversification at multiple positions. acs.org
While this example uses solution-phase chemistry, the principles are readily adaptable to solid-phase synthesis. A potential solid-phase approach for diversifying this compound would involve:
Immobilizing the thiophene scaffold onto a solid support via one of its functional groups.
Performing a series of reactions to introduce diversity at the free functional groups.
Cleaving the final products from the solid support for purification and screening.
This approach allows for the efficient and systematic synthesis of a large number of derivatives, which is invaluable for the discovery of new bioactive molecules.
Future Research Directions and Emerging Trends
Development of Novel and Efficient Synthetic Routes for 3-Aminothiophene-2-thiocarboxamide
The synthesis of 2-aminothiophenes is well-established, with the Gewald reaction being a cornerstone method. nih.gov This reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. nih.gov However, future research will likely focus on developing more efficient, sustainable, and versatile synthetic protocols for this compound.
Key areas for development include:
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of heterocyclic compounds, including thiophene (B33073) derivatives. acs.org Exploring microwave-assisted variations of the Gewald reaction or other multicomponent reactions could provide a rapid and efficient route to the target compound.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound would enable safer handling of reagents and intermediates, and allow for easier optimization and production.
Green Chemistry Approaches: Future synthetic strategies will increasingly emphasize sustainability. This includes the use of environmentally benign solvents, such as deep eutectic solvents (DES), which have been successfully used for the synthesis of thioamides. rsc.org Catalyst-free and metal-free reaction conditions are also highly desirable to minimize waste and toxicity. researchgate.net
One-Pot Procedures: Combining multiple synthetic steps into a single operationally simple procedure improves efficiency and reduces waste. nih.gov Designing one-pot syntheses starting from readily available precursors will be a priority. This could involve the in-situ generation of intermediates or domino reactions that rapidly build the thiophene core.
Table 1: Potential Novel Synthetic Strategies
| Strategy | Rationale & Potential Advantages |
|---|---|
| Microwave-Assisted Organic Synthesis (MAOS) | Rapid heating, reduced reaction times, improved yields, and cleaner reaction profiles. |
| Continuous Flow Chemistry | Enhanced safety, precise control over reaction parameters, improved scalability, and ease of automation. |
| Deep Eutectic Solvents (DES) | Biodegradable, low toxicity, low cost, and can enhance reactivity, acting as both solvent and catalyst. |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, and rapid generation of molecular complexity from simple starting materials. |
Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. researchgate.net These computational tools can accelerate the discovery and development of new molecules and synthetic routes.
For this compound and its derivatives, AI and ML can be applied to:
Predicting Synthetic Outcomes: ML models can be trained on large datasets of chemical reactions to predict the yield and outcome of synthetic routes. researchgate.net This can help chemists identify the most promising reaction conditions before even entering the lab, saving time and resources.
Designing Novel Derivatives: AI algorithms can be used to design new derivatives of this compound with specific desired properties. By learning the structure-property relationships from existing data, these models can propose new structures that are optimized for a particular application. rsc.org
Reaction Optimization: Machine learning algorithms can efficiently explore the complex parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to find the optimal conditions for maximizing yield and minimizing byproducts. nih.gov
Retrosynthesis Planning: AI-powered tools can propose synthetic pathways for complex target molecules, breaking them down into simpler, commercially available starting materials. researchgate.net
The integration of these data-driven approaches with experimental work promises to significantly accelerate the pace of research and development in this area. rsc.org
Exploration of Supramolecular Chemistry and Self-Assembly of Thiophene-Thiocarboxamide Systems
The molecular structure of this compound, featuring hydrogen bond donors (-NH2) and acceptors (C=S), makes it an excellent candidate for forming ordered supramolecular structures. acs.orgrsc.org The formation of these assemblies is driven by non-covalent interactions, including hydrogen bonding, π-π stacking of the thiophene rings, and dipole-dipole interactions. rsc.orgrsc.org
Future research in this area will likely focus on:
Hydrogen-Bonding Networks: Investigating the specific hydrogen-bonding patterns is crucial. The amide and thioamide functionalities are known to form robust and directional hydrogen bonds, which can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. acs.orgwm.edu
Self-Assembled Materials: By controlling the self-assembly process through variations in solvent, temperature, or by modifying the molecular structure, it may be possible to create novel materials such as organogels, liquid crystals, or nanofibers. rsc.org
Functional Supramolecular Systems: The inherent electronic properties of the thiophene ring suggest that self-assembled materials derived from this compound could have interesting optoelectronic functions. researchgate.net Research into the charge transport and photophysical properties of these supramolecular architectures could lead to applications in organic electronics.
Advanced Characterization Techniques for Real-Time Reaction Monitoring and Mechanism Elucidation
A deeper understanding of the synthesis and behavior of this compound requires the use of advanced analytical methods. While standard techniques like NMR, IR, and mass spectrometry are essential for routine characterization, future studies will benefit from more sophisticated approaches. rsc.orgresearchgate.net
Table 2: Advanced Characterization Techniques and Their Applications
| Technique | Application |
|---|---|
| In-situ Spectroscopy (e.g., ReactIR, Raman) | Real-time monitoring of reaction kinetics, identification of transient intermediates, and elucidation of reaction mechanisms. |
| Single-Crystal X-ray Diffraction | Unambiguous determination of the three-dimensional molecular structure and analysis of intermolecular interactions in the solid state. |
| Grazing-Incidence X-ray Scattering (GIXS) | Characterization of the molecular packing and orientation in thin films and self-assembled monolayers. |
| Atomic Force Microscopy (AFM) | Visualization of the morphology of self-assembled nanostructures (e.g., fibers, vesicles) on surfaces. rsc.org |
The application of these techniques will provide invaluable insights:
By leveraging these advanced methods, researchers can gain a comprehensive understanding of this compound, from its synthesis to its complex self-assembly behavior, paving the way for its use in next-generation materials and technologies.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 3-aminothiophene-2-thiocarboxamide derivatives, and how are reaction conditions optimized?
- Methodological Answer : Derivatives are typically synthesized via cyclocondensation reactions using Gewald or analogous methods. For example, anhydrous CH₂Cl₂ under nitrogen protection is employed to prevent hydrolysis of sensitive intermediates. Reflux conditions (e.g., 12–24 hours) and stoichiometric ratios (e.g., 1.2 equivalents of anhydrides) are critical for yield optimization . Purification via reverse-phase HPLC with gradients like MeCN:H₂O (30%→100%) ensures high purity (>95%) . Yield improvements (e.g., 67% for compound 2 in ) depend on reagent selection (e.g., succinic vs. maleic anhydride) and solvent choice.
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms regiochemistry and substituent positions. For example, aromatic protons in thiophene rings appear at δ 6.5–7.5 ppm, while carboxamide NH signals are typically δ 10–12 ppm .
- HRMS/LC-MS : Validates molecular weight and purity (e.g., [M+H]⁺ peaks within ±0.001 Da accuracy) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for structurally similar derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., tert-butyl vs. phenyl groups in and ) on antibacterial efficacy using MIC assays.
- Mechanistic Assays : Probe targets (e.g., membrane disruption vs. enzyme inhibition) via time-kill curves or β-galactosidase leakage assays .
- Statistical Validation : Use ANOVA or dose-response curves (IC₅₀) to distinguish noise from true activity differences. For instance, compound 23 in showed higher potency (MIC = 2 µg/mL) than analogue 24 (MIC = 8 µg/mL) due to chloro-substituent effects .
Q. What strategies optimize crystallographic analysis for thiophene-based carboxamides with poor diffraction properties?
- Methodological Answer :
- Crystal Engineering : Introduce hydrogen-bond donors (e.g., NH groups) or π-stacking motifs (e.g., chlorophenyl rings) to enhance packing. highlights intramolecular N–H⋯O bonds stabilizing pseudo-six-membered rings .
- Solvent Screening : Use high-boiling solvents (e.g., isopropyl alcohol) for slow evaporation, improving crystal size/quality .
- Synchrotron Radiation : Resolve weak diffraction via high-flux X-ray sources, particularly for low-symmetry crystals .
Q. How do researchers design multi-functional derivatives (e.g., antioxidant and anti-inflammatory) without compromising activity?
- Methodological Answer :
- Scaffold Hybridization : Combine thiophene cores with known bioactive moieties (e.g., cinnamic acid in ) .
- In Silico Screening : Predict dual-target binding using molecular docking (e.g., COX-2 for anti-inflammatory and Nrf2 for antioxidant pathways).
- Parallel Synthesis : Test substituent libraries (e.g., methyl vs. trifluoromethyl groups) to balance lipophilicity and electronic effects .
Methodological Challenges & Solutions
Q. Why do certain synthetic routes yield low-purity products, and how is this mitigated?
- Answer : Side reactions (e.g., over-acylation) are common due to reactive intermediates. Solutions include:
- Temperature Control : Lower reaction temperatures (0–5°C) for acid-sensitive steps.
- Protecting Groups : Use Boc or Fmoc for amines to prevent unwanted acylation .
- Advanced Purification : Employ preparative TLC or size-exclusion chromatography for polar byproducts .
Q. How are computational methods integrated with experimental data to predict biological activity?
- Answer :
- QSAR Models : Correlate electronic descriptors (e.g., Hammett σ) with MIC values .
- Molecular Dynamics : Simulate ligand-receptor binding (e.g., penicillin-binding proteins for antibacterial activity) .
- Machine Learning : Train classifiers on PubChem datasets to prioritize high-potential derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
